BenchChemオンラインストアへようこそ!

A778317

Stereochemistry TRPV1 antagonism Calcium flux assay

Procure stereochemically pure A778317, the 6.8× more potent R-enantiomer. A validated TRPV1 reference antagonist (pIC50 8.31) with characterized cross-species binding (hTRPV1 KD 3.4 nM). Avoid assay variability from racemic substitution. Essential for reproducible native tissue and radioligand binding studies. For research use only.

Molecular Formula C23H25N3O
Molecular Weight 359.5 g/mol
Cat. No. B1664257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA778317
Synonyms1-(5-tertbutylindan-1-yl)-3-isoquinolin-5-ylurea
A 778317
A-778317
A778317
Molecular FormulaC23H25N3O
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN=C4
InChIInChI=1S/C23H25N3O/c1-23(2,3)17-8-9-18-15(13-17)7-10-21(18)26-22(27)25-20-6-4-5-16-14-24-12-11-19(16)20/h4-6,8-9,11-14,21H,7,10H2,1-3H3,(H2,25,26,27)/t21-/m1/s1
InChIKeyVPSCJCQPUGKRNC-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A778317 TRPV1 Antagonist Procurement Guide: High-Affinity (R)-Stereoisomer for Channel Research


A778317 (CAS 808756-64-1), chemically defined as 1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea, is a stereoselective, competitive antagonist of the transient receptor potential vanilloid-1 (TRPV1) ion channel [1]. The compound potently blocks TRPV1 receptor-mediated changes in intracellular calcium concentrations with a pIC50 of 8.31 ± 0.13 (corresponding to an IC50 of approximately 5 nM) in recombinant human TRPV1-expressing CHO cells [2]. A778317 is a small-molecule urea derivative (molecular formula C23H25N3O; MW 359.46) belonging to the isoquinoline urea class of TRPV1 modulators [3]. The tritiated form, [3H]A-778317, has been established as a useful radioligand for characterizing TRPV1 receptor pharmacology in both recombinant expression systems and native tissues [4].

A778317 Differentiation from Stereoisomers and In-Class TRPV1 Antagonists


Generic substitution among TRPV1 antagonists is scientifically unsound due to substantial differences in stereochemical potency, binding site occupancy characteristics, and species-dependent pharmacology. A778317 exhibits an absolute stereochemical requirement for its antagonist activity: the (R)-enantiomer (A778317) demonstrates 6.8-fold greater potency than its (S)-counterpart (A-778316) in blocking TRPV1-mediated calcium flux [1]. Furthermore, the binding pharmacology of TRPV1 ligands is not uniform across experimental systems. Studies using [3H]A-778317 have revealed that native rat TRPV1 channels in dorsal root ganglia and spinal cord exhibit binding properties that are pharmacologically distinct from recombinant rTRPV1 receptors expressed in HEK293 cells, with a >300-fold potency disparity observed for the agonist resiniferatoxin between native and recombinant systems [2]. Consequently, substitution with an alternative TRPV1 antagonist without verifying its binding profile in the specific experimental context can introduce uncontrolled variability, particularly in ex vivo native tissue assays or cross-species comparisons.

A778317 Quantitative Differential Evidence: Head-to-Head Comparisons vs. Stereoisomers and In-Class TRPV1 Antagonists


Stereoselective Potency Advantage: A778317 vs. (S)-Enantiomer A-778316

A778317 exhibits a quantifiable stereoselective potency advantage over its (S)-enantiomer, A-778316. In a fluorometric imaging plate reader (FLIPR)-based calcium flux assay using hTRPV1-expressing CHO cells, A778317 blocked capsaicin-induced calcium influx with a pIC50 of 8.31 ± 0.13, whereas the (S)-stereoisomer A-778316 demonstrated a pIC50 of 7.47 ± 0.07 [1]. This translates to a 6.8-fold greater potency for the (R)-enantiomer. The stereochemical requirement is absolute for achieving maximal antagonist activity, confirming that the (R)-configuration at the indan-1-yl position is essential for high-affinity binding to the TRPV1 receptor [2].

Stereochemistry TRPV1 antagonism Calcium flux assay

Binding Affinity Comparison: A778317 vs. Capsazepine at hTRPV1

In competitive radioligand binding studies using [3H]A-778317 on hTRPV1-expressing CHO cell membranes, A778317 demonstrated high-affinity binding with a dissociation constant (KD) of 3.4 nM [1]. By contrast, the first-generation TRPV1 antagonist capsazepine was a weak inhibitor of [3H]A-778317 binding, exhibiting a Ki of 25.6 μM [2]. This represents a >7,500-fold difference in binding affinity. Notably, capsazepine potently stimulated calcium influx in hTRPV1-expressing CHO cells (EC50 = 30.9 nM), yet its binding site interaction with the [3H]A-778317 binding pocket is markedly weaker [2]. The rank-order potency of TRPV1 antagonists to inhibit [3H]A-778317 binding correlated well with their functional potencies (r² = 0.789), with the exception of capsaicin [2].

Radioligand binding Receptor occupancy Affinity comparison

Native Tissue Binding Profile: Differential Pharmacology of A778317 in Rat DRG vs. Recombinant Systems

[3H]A-778317 binding studies in native rat tissues reveal pharmacologically distinct binding site characteristics compared to recombinant expression systems. In membrane preparations of rat dorsal root ganglia (DRG), [3H]A-778317 labeled a single class of high-affinity binding sites with a KD of 10 nM, while in rat spinal cord membranes the KD was 8.4 nM [1]. The Bmax in DRG (3.3 pmol/mg protein) was 10-fold higher than in spinal cord (0.35 pmol/mg protein) [1]. Critically, the pharmacology of the high-affinity binding sites differed from recombinant rat TRPV1 expressed in HEK293-F cells: a >300-fold disparity in potency was observed for the TRPV1 agonist resiniferatoxin between native and recombinant rTRPV1 receptors [1]. This indicates that [3H]A-778317 binding to native rTRPV1 channels is pharmacologically more complex than its binding to recombinant rTRPV1 [1].

Native tissue binding Dorsal root ganglia Species-specific pharmacology

Radioligand Utility: [3H]A-778317 as a Validated Tool for TRPV1 Pharmacology Studies

[3H]A-778317 has been validated as an excellent radioligand for studying both recombinant human TRPV1 receptors and native TRPV1 channels. In hTRPV1-expressing CHO cell membranes, [3H]A-778317 labeled a single class of binding sites with high affinity (KD = 3.4 nM; Bmax = 4.0 pmol/mg protein) and specific binding of 2 nM [3H]A-778317 was fully reversible [1]. The rank-order potency of TRPV1 antagonists to inhibit [3H]A-778317 binding correlated well with their functional potencies in blocking TRPV1 receptor activation (r² = 0.789) [2]. In contrast, while alternative TRPV1 radioligands exist, A778317's stereochemical purity (R-configuration) ensures that binding measurements reflect the pharmacologically active conformation without interference from the less potent (S)-enantiomer, which exhibits 6.8-fold lower potency [1]. The radioligand has been successfully employed in both heterologous expression systems and native rat brain region membrane preparations (hippocampus > cerebellum ≥ cerebral cortex > hypothalamus > spinal cord rank order of Bmax) [2].

Radioligand binding Receptor autoradiography TRPV1 pharmacology

A778317 Procurement-Ready Research and Industrial Application Scenarios


Recombinant TRPV1 Pharmacology: High-Throughput Antagonist Screening

For laboratories conducting TRPV1 antagonist screening in recombinant hTRPV1-expressing CHO or HEK293 cell lines, A778317 serves as a well-characterized reference antagonist. Its pIC50 of 8.31 ± 0.13 in FLIPR-based calcium flux assays provides a benchmark for evaluating novel TRPV1 modulators [1]. The compound's high binding affinity (KD = 3.4 nM) and reversible binding kinetics make it suitable as an unlabeled competitor in [3H]A-778317-based competitive binding assays, enabling determination of Ki values for test compounds with a validated reference standard [2].

Native Tissue TRPV1 Characterization: Ex Vivo Dorsal Root Ganglion Assays

Researchers investigating TRPV1 function in native sensory neurons can employ A778317 in rat dorsal root ganglion (DRG) neuron cultures, where the compound potently blocks both capsaicin and acid activation of native rat TRPV1 receptors [1]. With a well-defined binding affinity in rat DRG membranes (KD = 10 nM) [2], A778317 enables precise antagonist concentration selection for ex vivo electrophysiology or calcium imaging studies. The documented 10-fold higher Bmax in DRG versus spinal cord membranes (3.3 vs. 0.35 pmol/mg protein) informs tissue selection for binding studies [2].

Radioligand Binding Assay Development: [3H]A-778317-Based TRPV1 Binding

For receptor pharmacology groups establishing TRPV1 radioligand binding assays, unlabeled A778317 is required for defining nonspecific binding in [3H]A-778317 saturation and competition experiments. The established assay parameters—KD = 3.4 nM, Bmax = 4.0 pmol/mg protein in hTRPV1-CHO membranes; reversible binding kinetics; and a binding-functional correlation of r² = 0.789 [1]—provide validated starting conditions that reduce assay optimization time. The availability of stereochemically pure (R)-enantiomer eliminates the 6.8-fold potency confounding factor present in racemic mixtures [2].

Cross-Species TRPV1 Pharmacology: Human vs. Rat Receptor Comparative Studies

Investigators conducting cross-species TRPV1 pharmacology studies benefit from A778317's characterized binding profile across human recombinant, rat recombinant, and rat native receptors. The compound's binding affinity ranges from KD = 3.4 nM in hTRPV1-CHO membranes [1] to KD = 8-13 nM in rat brain region membranes and KD = 8.4-10 nM in rat DRG and spinal cord [2]. This cross-species binding characterization, combined with the documented >300-fold potency disparity for resiniferatoxin between native and recombinant systems [2], enables accurate interpretation of species-dependent pharmacological differences.

Quote Request

Request a Quote for A778317

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.